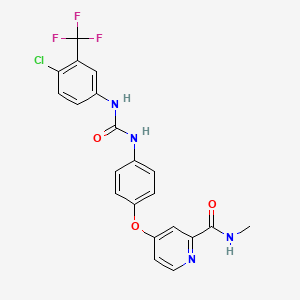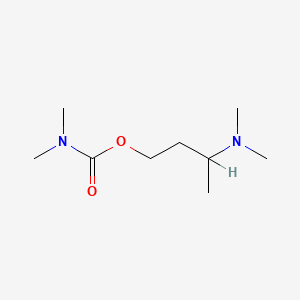![molecular formula C17H17N9S B1663224 N2,N2-dimethyl-6-[[[1-(1-naphthalenyl)-5-tetrazolyl]thio]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1663224.png)
N2,N2-dimethyl-6-[[[1-(1-naphthalenyl)-5-tetrazolyl]thio]methyl]-1,3,5-triazine-2,4-diamine
Overview
Description
ML150 is a two-component self-leveling epoxy-cement coating used primarily for preparing cement screeds and coating vertical surfaces . It contains a desiccated version of a polymer and special additives that provide high adhesion to various substrates, reduce shrinkage, and improve physical and application properties .
Scientific Research Applications
ML150 has a wide range of scientific research applications, including:
Chemistry: Used as a coating material for various substrates, providing a smooth and durable surface.
Biology: Applied in laboratory settings to create controlled environments for biological experiments.
Medicine: Utilized in medical facilities for its easy-to-clean and hygienic properties.
Mechanism of Action
ML150 exerts its effects through the following mechanisms:
Preparation Methods
Synthetic Routes and Reaction Conditions
ML150 is prepared by mixing two main components: a resin (Component A) and a hardener (Component B), along with a polymer (Component C) and water . The components are mixed in the following steps:
Premix each component separately: to ensure product uniformity.
Empty Component B (Hardener) into Component A (Resin): in the correct mix ratio.
Add Component C (Polymer): and about 5-8% water.
Mix the combined components: for at least 3 minutes using a low-speed drill (300 - 450 rpm) and an Exomixer or Jiffy type paddle suited to the volume of the mixing container to minimize entrapped air.
Industrial Production Methods
In industrial settings, ML150 is produced in bulk packaging, ensuring that each component is pre-mixed separately to maintain product uniformity . The mixture is then applied using a smooth trowel on a clean, dry, and contaminant-free surface .
Chemical Reactions Analysis
Types of Reactions
ML150 undergoes several types of chemical reactions, including:
Polymerization: The resin and hardener react to form a solid polymer matrix.
Cross-linking: The polymer chains form cross-links, enhancing the material’s strength and durability.
Common Reagents and Conditions
Reagents: Resin (Component A), Hardener (Component B), Polymer (Component C), and water.
Conditions: Application temperature ranges from +10°C to +30°C with relative humidity below 70%.
Major Products Formed
The major product formed from these reactions is a durable, self-leveling epoxy-cement coating with high adhesion and resistance to diluted acid and alkaline solutions .
Comparison with Similar Compounds
Similar Compounds
Epoxy Resins: Similar to ML150, epoxy resins are used for their strong adhesive properties and durability.
Polyurethane Coatings: These coatings also provide high adhesion and resistance to chemicals but may differ in their application methods and specific properties.
Uniqueness of ML150
ML150 stands out due to its combination of epoxy and cement components, providing a unique balance of strength, durability, and adhesion . Its ability to be applied on both horizontal and vertical surfaces and its resistance to diluted acid and alkaline solutions make it a versatile and valuable compound in various applications .
properties
IUPAC Name |
2-N,2-N-dimethyl-6-[(1-naphthalen-1-yltetrazol-5-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N9S/c1-25(2)16-20-14(19-15(18)21-16)10-27-17-22-23-24-26(17)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,10H2,1-2H3,(H2,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGAOGGMAQQKFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)CSC2=NN=NN2C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Ethyl-5-oxo-2-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1663144.png)



![3-[2-(2-Nitrophenyl)hydrazinyl]-2-oxoindole-5-sulfonic acid](/img/structure/B1663154.png)

![9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B1663157.png)
![3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]isoxazole](/img/structure/B1663158.png)

![2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-one](/img/structure/B1663160.png)


